molecular formula C9H9BrN4 B7499893 5-(2-Bromophenyl)-2-ethyltetrazole

5-(2-Bromophenyl)-2-ethyltetrazole

Cat. No.: B7499893
M. Wt: 253.10 g/mol
InChI Key: HMOPOMJQOQODGY-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-2-ethyltetrazole: is a heterocyclic compound that contains a tetrazole ring substituted with a 2-bromophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 5-(2-Bromophenyl)-2-ethyltetrazole typically begins with 2-bromobenzonitrile and ethyl azide.

    Reaction Conditions: The reaction involves the cycloaddition of ethyl azide to 2-bromobenzonitrile under acidic conditions, often using a catalyst such as copper(I) chloride.

    Procedure: The reaction mixture is heated to promote the formation of the tetrazole ring, followed by purification steps to isolate the desired product.

Industrial Production Methods:

    Scale-Up: Industrial production may involve optimizing the reaction conditions to increase yield and purity.

    Catalysts and Solvents: The use of efficient catalysts and solvents that can be recycled is crucial for large-scale synthesis.

    Purification: Techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can undergo nucleophilic substitution reactions, leading to various derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles for substitution reactions include amines and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used.

Major Products:

    Substituted Tetrazoles: Products from substitution reactions can include various functionalized tetrazoles.

    Coupled Products: Suzuki-Miyaura coupling can yield biaryl compounds.

Scientific Research Applications

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry.

    Catalysis: It can serve as a catalyst or catalyst precursor in organic reactions.

Biology and Medicine:

    Pharmacophores: The tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design.

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.

    Agriculture: It may be used in the development of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can interact with biological receptors, modulating their activity.

Pathways Involved:

    Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.

    Metabolic Pathways: It can influence metabolic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

    5-Phenyl-2-ethyltetrazole: Similar structure but lacks the bromine atom.

    5-(2-Chlorophenyl)-2-ethyltetrazole: Similar structure with a chlorine atom instead of bromine.

Uniqueness:

    Bromine Substitution: The presence of the bromine atom can influence the compound’s reactivity and biological activity.

    Electronic Effects: The bromine atom can affect the electronic properties of the tetrazole ring, making it unique compared to its analogs.

Properties

IUPAC Name

5-(2-bromophenyl)-2-ethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPOMJQOQODGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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